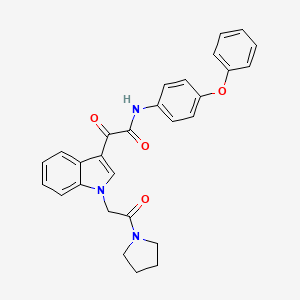

2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-phenoxyphenyl)acetamide

Description

This compound features a 1H-indole core substituted at the 1-position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group and at the 3-position with a 2-oxoacetamide moiety linked to a 4-phenoxyphenyl group.

Properties

IUPAC Name |

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O4/c32-26(30-16-6-7-17-30)19-31-18-24(23-10-4-5-11-25(23)31)27(33)28(34)29-20-12-14-22(15-13-20)35-21-8-2-1-3-9-21/h1-5,8-15,18H,6-7,16-17,19H2,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFRKTKSJGGVTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Indole moiety : Known for various biological activities.

- Pyrrolidine ring : Contributes to the compound's pharmacological properties.

- Phenoxyphenyl group : Often associated with enhanced biological efficacy.

The molecular formula is , with a molecular weight of approximately 320.38 g/mol.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity. A notable investigation involved the evaluation of its effects on various cancer cell lines, including A549 (human lung adenocarcinoma) and U2OS (osteosarcoma) cells.

Key Findings:

- Cytotoxicity Assays : The compound was tested using the MTT assay, revealing an IC50 value of approximately 50–70 nM in U2OS cells, indicating potent cytotoxic effects .

- Mechanism of Action : The compound induces nucleolar stress, evidenced by the translocation of nucleolar proteins like nucleolin (NCL) to the nucleoplasm and degradation of RPA194, a key component in RNA polymerase I activity .

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| U2OS | 50–70 | Nucleolar stress, RPA194 degradation |

| A549 | Not specified | Structure-dependent anticancer activity |

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various pathogens, including multidrug-resistant strains. The results demonstrated efficacy against:

- Staphylococcus aureus

- Escherichia coli

In these tests, the compound exhibited a structure-dependent antimicrobial activity, suggesting potential for further development as an antimicrobial agent .

Case Studies

- Cancer Cell Study : In a comparative study with standard chemotherapeutic agents like cisplatin, this compound showed comparable or superior cytotoxicity against A549 cells, highlighting its potential as an alternative treatment option .

- Antimicrobial Screening : A series of derivatives were synthesized to explore structure-activity relationships (SAR). Certain substitutions on the phenoxyphenyl group significantly enhanced antimicrobial activity against resistant bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to specific functional groups have been shown to influence both anticancer and antimicrobial activities significantly:

| Modification | Effect on Activity |

|---|---|

| Phenoxy substitution | Enhanced anticancer activity |

| Pyrrolidine ring | Critical for maintaining potency |

| Indole modifications | Varied effects on cytotoxicity |

Scientific Research Applications

Anticancer Activity

Research has indicated that indole derivatives, including those containing pyrrolidine moieties, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The structural features of the compound allow it to interact with specific biological targets involved in cancer progression.

Neuroprotective Effects

Studies suggest that compounds similar to 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-phenoxyphenyl)acetamide may possess neuroprotective effects. This is particularly relevant for conditions like Alzheimer's disease, where neuroinflammation and oxidative stress play critical roles. The pyrrolidine structure is believed to enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative disorders.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for determining how modifications to the compound's structure affect its biological activity. Research indicates that variations in the phenoxy and indole components can significantly influence the compound's efficacy and selectivity towards specific targets.

Synthetic Routes

The synthesis of 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-phenoxyphenyl)acetamide involves multi-step organic reactions, typically starting from readily available indole derivatives and pyrrolidine precursors. Various synthetic strategies have been explored to improve yield and purity.

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Condensation | Indole + Pyrrolidine | 85 |

| 2 | Acetylation | Acetic Anhydride | 90 |

| 3 | Final Coupling | Phenoxy-substituted amine | 80 |

Preclinical Trials

Several preclinical studies have demonstrated the efficacy of similar compounds in animal models of cancer and neurodegeneration. These studies often focus on pharmacokinetics, toxicity profiles, and therapeutic windows.

Clinical Implications

While direct clinical applications of this specific compound are still under exploration, its structural analogs have entered clinical trials for various indications, showcasing the potential translation of laboratory findings into therapeutic options.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

- N-(4-ethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide (CAS: 877658-74-7) Structural Differences: Replaces the phenoxyphenyl acetamide with a thioacetamide-linked 4-ethylphenyl group. Implications: The sulfur atom may increase lipophilicity and alter metabolic stability compared to the oxygen-based linkage in the target compound. Ethyl substituents could enhance membrane permeability but reduce polar interactions .

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (IJUSOW)

Modifications to the Pyrrolidine/Piperidine Moiety

- N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide Structural Differences: Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring) and uses a chlorophenyl group. Implications: The larger piperidine ring may alter binding pocket interactions, while the electron-withdrawing chlorine atom reduces electron density compared to the phenoxy group in the target compound .

Variations in the Aromatic Acetamide Group

- 2-Oxo-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)-2-(3,4,5-trimethoxyphenyl)acetamide (IGERUH) Structural Differences: Substitutes phenoxyphenyl with a trimethoxyphenyl group and replaces pyrrolidine with a pyrrole ring.

Data Table: Structural and Functional Comparison

Key Research Findings

- Synthetic Routes : The target compound’s synthesis likely parallels methods for analogous indole derivatives, such as Vilsmeier-Haack formylation and nucleophilic substitution reactions (e.g., ethyl bromoacetate coupling to indole) .

- Spectroscopic Characterization : Similar compounds (e.g., N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide) were confirmed via IR (C=O stretch at ~1680 cm⁻¹) and ¹H-NMR (pyrrolidine protons at δ 2.7–3.1 ppm) .

- Biological Inference: Indole derivatives with pyrrolidine/phenoxyphenyl motifs often exhibit kinase inhibition or antiproliferative activity, suggesting the target may share similar mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.